molecular formula C19H21NO4 B1674567 Laurotetanine CAS No. 128-76-7

Laurotetanine

Cat. No.: B1674567
CAS No.: 128-76-7
M. Wt: 327.4 g/mol
InChI Key: GVVXPMORGFYVOO-ZDUSSCGKSA-N
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Description

Laurotetanine is a naturally occurring isoquinoline alkaloid predominantly found in the roots of the plant Litsea cubeba (Lour.) Pers. This compound is known for its diverse pharmacological properties, including anti-asthmatic, anti-inflammatory, and vasorelaxing effects .

Mechanism of Action

Target of Action

Laurotetanine, an isoquinoline alkaloid extracted from the roots of Litsea cubeba (Lour.) Pers, primarily targets the NF-κB signaling pathway . This pathway plays a crucial role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

This compound interacts with its targets by down-regulating MUC5AC and NF-κB signaling pathways . This interaction results in the inhibition of IgE, histamine, and inflammatory reactions .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involving MUC5AC and NF-κB . MUC5AC is a secreted gel-forming mucin that is upregulated in response to infection, inflammation, and injury. NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Pharmacokinetics

As a strong basic compound, it is expected to have good absorption and distribution throughout the body

Result of Action

This compound exerts an anti-asthmatic effect by inhibiting IgE, histamine, and inflammatory reactions . It significantly reduces inflammatory cells, including eosinophils, neutrophils, lymphocytes, and macrophages . Inflammatory cytokines, such as interleukin (IL) -4, IL-6, IL-13, are also significantly decreased by this compound treatment, whereas interferon gamma (IFN-γ) is increased .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant from which it is extracted, Litsea cubeba, is mainly distributed in Chinese provinces south of the Yangtze River, as well as in various countries in Southeast Asia The environmental conditions in these regions, such as climate and soil quality, can affect the concentration and efficacy of this compound

Biochemical Analysis

Biochemical Properties

Laurotetanine interacts with various biomolecules in biochemical reactions. It has been shown to inhibit IgE and histamine, which are key players in allergic reactions . The nature of these interactions involves the down-regulation of MUC5AC and NF-κB signaling pathways , which are crucial for the inflammatory response.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to reduce inflammatory cells, including eosinophils, neutrophils, lymphocytes, and macrophages . It also decreases inflammatory cytokines such as IL-4, IL-6, IL-13, and increases IFN-γ .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by suppressing the Ca2+ influx through both voltage- and receptor-operated calcium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound treatment (20, 40, 60 mg/kg) significantly reduces inflammatory cells and cytokines in treated rats compared with control animals . This indicates the product’s stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study where asthma was induced in rats by ovalbumin injection, this compound (20, 40, or 60 mg/kg) was administered orally to the rats for 21 days . The study found that this compound treatment significantly reduced inflammatory cells and cytokines in treated rats compared with control animals .

Metabolic Pathways

It is known that this compound exerts an anti-asthmatic effect by inhibiting IgE, histamine, and inflammatory reactions via down-regulating MUC5AC and NF-κB signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Laurotetanine can be synthesized through various chemical routes. One common method involves the extraction from the roots of Litsea cubeba using solvents like chloroform. The crude extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: High-speed counter-current chromatography is a notable industrial method for preparing high-purity this compound. This technique involves preparing a solvent system and using it to separate this compound from other compounds in the extract .

Chemical Reactions Analysis

Types of Reactions: Laurotetanine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms into the molecule .

Scientific Research Applications

Laurotetanine has a wide range of scientific research applications:

Comparison with Similar Compounds

This compound’s unique combination of pharmacological activities makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

128-76-7

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol

InChI

InChI=1S/C19H21NO4/c1-22-15-9-12-11(7-14(15)21)6-13-17-10(4-5-20-13)8-16(23-2)19(24-3)18(12)17/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1

InChI Key

GVVXPMORGFYVOO-ZDUSSCGKSA-N

Isomeric SMILES

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC

SMILES

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC

Canonical SMILES

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC

Appearance

Solid powder

melting_point

125°C

128-76-7

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Laurotetanine;  NSC 106610;  NSC-106610;  NSC106610;  Laurotetanin;  Litsoeine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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